2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
Description
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine-substituted phenoxy group at position 2 and a carboxylic acid moiety at position 3 of the quinoline scaffold. For instance, describes the synthesis of 4-substituted quinoline-3-carboxylic acids by reacting primary amines with 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under ethanol reflux . This method avoids decarboxylation, preserving the carboxylic acid functionality.
Structure
3D Structure
Properties
CAS No. |
88284-20-2 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)21-15-13(16(19)20)9-10-3-1-2-4-14(10)18-15/h1-9H,(H,19,20) |
InChI Key |
QSDGTWZFVZAKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Ullmann-type coupling reaction, where 2-bromobenzaldehyde undergoes nucleophilic substitution with sodium azide to form an azido intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of green solvents, such as aqueous ethanol, and catalysts like copper salts and proline to facilitate the reactions . The process may also involve refluxing and acidification steps to ensure complete conversion of intermediates to the final product.
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenoxy group undergoes nucleophilic substitution under specific conditions:
-
Amination : Reaction with piperazine derivatives in water at reflux using {Mo132} as a catalyst (yields: 85–97%) .
-
Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in DMF/K2CO3 to introduce alkyl chains at the phenoxy oxygen .
Key mechanistic insight :
The electron-withdrawing quinoline ring activates the chlorophenoxy group for SNAr, favoring reactions with amines or alkoxides .
Carboxylic Acid Derivatives
The C-3 carboxylic acid participates in:
-
Esterification : Reflux with ethanol/H2SO4 to regenerate ethyl esters (reversible reaction) .
-
Amide formation : Coupling with amines using EDCl/HOBt, yielding bioactive amides (e.g., antimicrobial agents) .
Notable example :
Reaction with N-ethylpiperazine forms an amide derivative with reported anticancer activity (IC50: 2.1 µM against MCF-7 cells) .
Cyclization and Heterocycle Formation
The quinoline scaffold enables cycloaddition reactions:
-
Pyrroloquinolinones : Heating with formamide/formic acid generates fused pyrrolo[3,4-b]quinolinones via intramolecular cyclization .
-
Triazole hybrids : Click chemistry with azides produces triazole-linked derivatives for enhanced biological activity .
Reaction conditions :
Catalytic Modifications
Recent advances employ nanocatalysts for greener synthesis:
-
Fe3O4@SiO2@urea–thiazole sulfonic acid chloride : Enhances reaction rates in solvent-free amidation (20 min, 94% yield) .
-
{Mo132} polyoxometalates : Facilitates direct amination under aqueous conditions, reducing side products .
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid exhibits significant antimicrobial activity. It has been found effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent . The compound's mechanism of action may involve the inhibition of specific enzymes or receptors critical for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) . The selectivity of the compound towards cancer cells over non-cancerous cells has been attributed to its altered pKa values, enhancing drug absorption in acidic tumor environments while minimizing distribution in healthy tissues .
Study 1: Anticancer Activity
A study evaluated the anticancer activity of this compound derivatives against MCF-7 and K562 cell lines. The results indicated that certain derivatives exhibited enhanced selectivity towards cancer cells due to their physicochemical properties, which were optimized through in silico modeling .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The study highlighted its effectiveness at lower concentrations compared to traditional antibiotics, suggesting a promising avenue for developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Solubility: Substituents significantly influence solubility. For example, 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid () has reduced aqueous solubility due to hydrophobic aryl groups .
- Melting Points: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () melts at 223–225°C, reflecting crystalline stability from planar quinoline and substituent interactions .
Contradictions and Limitations
- Positional Effects : Carboxylic acid at position 3 (target compound) vs. 4 (Hexophan, ) alters electronic distribution and bioactivity. For example, Hexophan’s 4-carboxylic acid group contributes to uric acid excretion in gout , whereas position 3 may favor other interactions.
- Biological Data Gaps : Many analogs (e.g., ) lack explicit activity data, complicating direct comparisons.
Biological Activity
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid is an organic compound notable for its quinoline structure, which imparts significant biological properties. This article delves into its biological activity, focusing on its antimicrobial and anticancer potentials, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C_15H_12ClNO_3, with a molecular weight of approximately 299.71 g/mol. Its structure includes a quinoline ring substituted with a chlorophenoxy group and a carboxylic acid functional group, which enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various microbial enzymes, potentially inhibiting their activity and leading to cell death.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that the compound effectively inhibited the growth of Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential as a novel antibacterial agent .
- Mechanism of Action : The compound's mechanism involves binding to specific enzymes involved in bacterial metabolism, disrupting their function and leading to increased susceptibility to other antibiotics .
Anticancer Activity
The anticancer properties of this compound have garnered attention due to its ability to inhibit cancer cell proliferation.
Research Findings
- Cell Line Studies : In vitro studies on various cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and lung (A549), revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 10 μM to 30 μM .
- Mechanisms of Action : The compound is believed to inhibit key signaling pathways involved in cancer progression, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation .
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenoxy)quinoline-3-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation of a substituted quinoline precursor with 4-chlorophenoxyacetic acid derivatives. For example, analogous compounds like 2-(3-chlorophenyl)quinoline-4-carboxylic acid are synthesized by refluxing the carboxylic acid with SOCl₂ to form the acid chloride, followed by coupling with amines under controlled conditions (e.g., THF, NaH, 0°C to room temperature) . Optimization strategies include:
- Catalyst Selection : Transition metal catalysts (e.g., Pd/Cu) improve cyclization efficiency in heterocyclic systems .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields .
- Monitoring : TLC in ethyl acetate/petroleum ether (4:6) is used to track reaction progress .
Q. How is structural characterization performed for this compound derivatives?
Methodological Answer: A multi-technique approach is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆, 400 MHz) confirm substituent positions via characteristic shifts (e.g., quinoline protons at δ 8.3–8.4 ppm, carboxylic acid protons at δ 10.8–10.9 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1685 cm⁻¹, and amide N-H stretches at ~3257 cm⁻¹ .
- HPLC : Purity validation (e.g., 97.41% for 2-(3-chlorophenyl)-N-phenylquinoline-4-carboxamide) using reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for quinoline-3-carboxylic acid derivatives?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity may arise from:
- Structural Variability : Minor substituent changes (e.g., fluorine vs. chlorine) alter binding affinity. For example, fluorinated derivatives in show enhanced bioactivity due to electronegativity effects.
- Assay Conditions : Standardize protocols (e.g., MIC assays, cell lines) to minimize variability. Cross-validate using orthogonal methods like molecular docking (e.g., docking scores for enzyme targets in ).
- Data Normalization : Use internal controls (e.g., reference drugs like ciprofloxacin) to contextualize results .
Q. What experimental designs are recommended for studying the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Enzyme Assays : Use purified target enzymes (e.g., DNA gyrase) to measure inhibition via fluorescence-based ATPase activity assays .
- Docking Studies : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes. Compare with crystallographic data from related quinolones (e.g., elvitegravir in ).
- Mutagenesis : Engineer enzyme mutants (e.g., Ser84Ala in E. coli gyrase) to confirm resistance profiles .
Q. How can reaction yields be improved for large-scale synthesis of quinoline-3-carboxylic acid derivatives?
Methodological Answer:
- Catalytic Optimization : Replace stoichiometric reagents (e.g., SOCl₂) with catalytic systems (e.g., Appel conditions) to reduce waste .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., acid chloride formation) .
- Purification : Use silica gel chromatography (100–200 mesh) with gradient elution (e.g., 20% ethyl acetate/petroleum ether) .
Q. What strategies address stability issues in this compound during storage?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Lyophilization : Convert to stable salts (e.g., sodium or potassium carboxylates) for improved shelf life .
- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH) and HPLC to identify degradation pathways .
Q. How do electronic effects of substituents influence the reactivity of quinoline-3-carboxylic acid derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 4-position increases electrophilicity of the quinoline ring, facilitating nucleophilic substitution (e.g., amide coupling) .
- Steric Effects : Bulky substituents (e.g., 3-fluorophenyl) may hinder access to active sites, reducing bioactivity despite favorable electronic profiles .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
